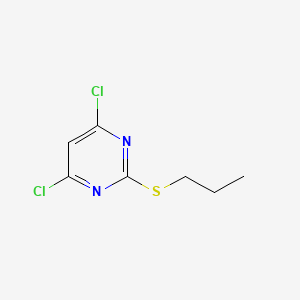

4,6-Dichloro-2-(propylthio)pyrimidine

CAS No.: 1401318-10-2

Cat. No.: VC2878434

Molecular Formula: C7H8Cl2N2S

Molecular Weight: 223.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1401318-10-2 |

|---|---|

| Molecular Formula | C7H8Cl2N2S |

| Molecular Weight | 223.12 g/mol |

| IUPAC Name | 4,6-dichloro-2-propylsulfanylpyrimidine |

| Standard InChI | InChI=1S/C7H8Cl2N2S/c1-2-3-12-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3 |

| Standard InChI Key | GJSKUPWUDKTHHN-UHFFFAOYSA-N |

| SMILES | CCCSC1=NC(=CC(=N1)Cl)Cl |

| Canonical SMILES | CCCSC1=NC(=CC(=N1)Cl)Cl |

Introduction

Chemical Structure and Properties

4,6-Dichloro-2-(propylthio)pyrimidine is characterized by its pyrimidine ring with two chlorine atoms at positions 4 and 6, and a propylthio group at position 2. This structural arrangement contributes significantly to its reactivity and biological interactions.

Basic Properties

The compound has a molecular formula of C₇H₈Cl₂N₂S with a molecular weight of approximately 223.12 g/mol . Its physical characteristics include:

Table 1: Physical and Chemical Properties of 4,6-Dichloro-2-(propylthio)pyrimidine

| Property | Value |

|---|---|

| CAS Number | 1401318-10-2 |

| Molecular Weight | 223.123 g/mol |

| Density | 1.4±0.1 g/cm³ |

| Boiling Point | 295.1±20.0 °C at 760 mmHg |

| Flash Point | 132.2±21.8 °C |

| LogP | 3.69 |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C |

| Index of Refraction | 1.582 |

| Recommended Storage | 2-8°C |

The compound features a pyrimidine core that serves as an excellent scaffold for further chemical modifications, particularly at the chlorinated positions which provide reactive sites for nucleophilic substitution reactions .

Synthesis Methods

The synthesis of 4,6-Dichloro-2-(propylthio)pyrimidine typically involves multiple reaction steps, beginning with basic pyrimidine derivatives and proceeding through sequential functionalization.

Standard Synthetic Route

One well-documented synthetic pathway begins with 6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone and involves chlorination:

-

The starting material (6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone) is treated with phosphorus oxychloride (POCl₃)

-

The reaction mixture is refluxed for approximately 18 hours

-

After cooling, the mixture is poured into crushed ice and extracted with ethyl acetate

-

The organic layers are dried, filtered, and the solvent is removed under vacuum

-

Purification via column chromatography yields the target compound

This process typically provides a yield of approximately 58%, with the final product appearing as an oily liquid .

Alternative Synthetic Approaches

The synthesis can also be approached through a different pathway involving:

-

Starting with 4,6-dihydroxy-2-mercaptopyrimidine

-

Alkylation with propyl halide in the presence of a base and phase transfer catalyst

-

Chlorination with suitable chlorinating agents such as POCl₃ or PCl₅

Applications and Research Uses

4,6-Dichloro-2-(propylthio)pyrimidine serves as a versatile intermediate with applications spanning multiple scientific and industrial domains.

Pharmaceutical Applications

The compound has gained significant importance in pharmaceutical chemistry, particularly as a precursor in the synthesis of antiplatelet medications.

Antiplatelet Drug Synthesis

4,6-Dichloro-2-(propylthio)pyrimidine serves as a key intermediate in the synthesis of ticagrelor, an antiplatelet medication used to prevent thrombotic events such as heart attacks and strokes. Ticagrelor functions by selectively inhibiting the P2Y12 receptor, which plays a crucial role in platelet activation and aggregation.

Anticancer Research

Research indicates potential anticancer properties associated with this compound. Studies suggest that derivatives of 4,6-Dichloro-2-(propylthio)pyrimidine can inhibit cancer cell proliferation by interfering with specific biochemical pathways essential for tumor growth.

Other Pharmaceutical Applications

The compound also serves as a building block for various other pharmaceutical agents, including antiviral and antibacterial drugs. Its role in synthesizing biologically active molecules enhances therapeutic options for various diseases.

Agricultural Applications

In agricultural chemistry, 4,6-Dichloro-2-(propylthio)pyrimidine has demonstrated utility in the formulation of crop protection products. It contributes to combating pests and diseases, thereby improving crop yield and quality. The compound's effectiveness against a range of agricultural pathogens makes it valuable in sustainable farming practices.

Biochemical Research Applications

The compound has proven valuable in fundamental biochemical research aimed at understanding enzymatic mechanisms and cellular processes.

Enzyme Interaction Studies

4,6-Dichloro-2-(propylthio)pyrimidine is widely utilized in biochemical research to study enzyme interactions and inhibition mechanisms. It aids in understanding how certain enzymes function and how they can be modulated for therapeutic purposes.

Cellular Mechanism Investigations

Studies have demonstrated that this compound can influence cellular signaling pathways and gene expression. Its ability to modulate these processes makes it a useful tool in cellular biology research.

Material Science Applications

In material science, the compound has found applications in enhancing polymer formulations. Incorporation into polymer matrices can enhance stability and resistance to degradation, benefiting various industrial uses where material durability is critical.

| Application Area | Specific Use | Impact/Benefits |

|---|---|---|

| Pharmaceuticals | Precursor for ticagrelor | Prevents heart attacks and strokes |

| Anticancer research | Inhibits cancer cell proliferation | |

| Synthesis of antiviral agents | Expands treatment options for viral infections | |

| Agriculture | Crop protection products | Improves yield and quality of crops |

| Biochemical Research | Enzyme interaction studies | Enhances understanding of enzyme mechanisms |

| Cellular mechanism studies | Influences signaling pathways | |

| Material Science | Polymer formulations | Increases material stability |

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(propylthio)pyrimidine is primarily understood in the context of its role as an intermediate in pharmaceutical synthesis, particularly for antiplatelet medications.

Target Receptor Interactions

When incorporated into drugs like ticagrelor, the compound's derivatives interact with the P2Y12 receptor on platelets. This interaction prevents ADP from binding to the receptor, thereby inhibiting platelet aggregation and reducing the risk of thrombotic events.

Structure-Activity Relationship

The pyrimidine core with its specific substitution pattern contributes significantly to the biological activity of the final pharmaceutical products. The propylthio group at position 2 and the ability to replace the chlorine atoms at positions 4 and 6 with other functional groups allow for fine-tuning of binding affinity and specificity to target receptors.

Biological Activity

The biological activity of 4,6-Dichloro-2-(propylthio)pyrimidine extends beyond its role as a synthetic intermediate, with research suggesting direct biological effects.

Pharmacokinetic Profile

Studies indicate that derivatives of this compound exhibit rapid onset and offset effects due to reversible inhibition of target receptors. Bioavailability is influenced by factors such as dosage and administration route. Animal models have shown that lower doses can effectively modulate enzyme activity without significant toxicity.

Biochemical Pathways

The inhibition of specific receptors by compounds derived from 4,6-Dichloro-2-(propylthio)pyrimidine affects downstream signaling pathways involved in various cellular functions. This action has particular relevance in preventing thrombotic events and potentially in cancer treatment.

Research Methodologies and Characterization

Various analytical techniques are employed to characterize 4,6-Dichloro-2-(propylthio)pyrimidine and ensure its purity and structural integrity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound. According to reported data, the ¹H NMR spectrum (300 MHz, CDCl₃) shows signals at δ 7.02 (s, 1H), 3.13 (t, 2H, J = 7.3 Hz), 1.77 (sextet, 2H, J = 7.3 Hz), 1.05 (t, 3H, J = 7.3 Hz). The ¹³C NMR (75 MHz, CDCl₃) shows signals at δ 174.4, 161.3, 115.7, 33.3, 22.1, 13.4 .

Infrared Spectroscopy

Infrared spectroscopy provides additional structural confirmation. The IR spectrum (ATR) shows characteristic absorption bands at νmax 3108, 2964, 2932, 2873 cm⁻¹ .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) has been used to confirm the molecular formula. HRMS (EI) calculated for C₇H₈Cl₂N₂S: m/z 221.9785 [M]⁺, with the found value matching this calculation precisely .

Industrial Production Considerations

The industrial production of 4,6-Dichloro-2-(propylthio)pyrimidine requires careful optimization of reaction conditions to ensure efficiency, safety, and product quality.

Reaction Optimization

Key parameters that require careful control during industrial-scale synthesis include:

-

Temperature control, particularly during nitration reactions (0-5°C)

-

Feed ratios (e.g., 1:1.2 thiourea:propylthiol)

-

Reaction duration (4-6 hours for nitration)

-

Appropriate selection of solvents and bases

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume